1-Methyl-5-phenylpyrrolidine-2,3-dione
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Overview
Description
1-Methyl-5-phenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a five-membered ring with a nitrogen atom and two carbonyl groups, making it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-phenylpyrrolidine-2,3-dione typically involves the cyclization of suitable precursors. One common method is the Pd-catalyzed asymmetric cyclization/alkoxycarbonylation sequence, which employs the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol. This reaction offers excellent chemo-, regio-, and enantioselectivities under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-phenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and more complex heterocyclic compounds .
Scientific Research Applications
1-Methyl-5-phenylpyrrolidine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another nitrogen-containing heterocycle with similar applications.
Pyrrolidine-2-one: A related compound with a single carbonyl group.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
1-Methyl-5-phenylpyrrolidine-2,3-dione is unique due to its dual carbonyl groups and phenyl substitution, which provide distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel bioactive compounds with diverse therapeutic potential .
Properties
CAS No. |
37096-18-7 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-10(13)11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
VBHHMBPIAWTPRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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